molecular formula C10H13ClO B13448214 (2E,6Z,8E)-deca-2,6,8-trienoyl chloride

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride

Cat. No.: B13448214
M. Wt: 184.66 g/mol
InChI Key: FBTUCSFLKYRTRG-IPKGEKJZSA-N
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Description

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride is an organic compound with the molecular formula C10H13ClO. It is a derivative of decatrienoic acid and is characterized by the presence of three conjugated double bonds and a chloride functional group. This compound is an important intermediate in organic synthesis, particularly in the production of various amides and esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride typically involves the chlorination of decatrienoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C10H13O2+SOCl2C10H13ClO+SO2+HCl\text{C10H13O2} + \text{SOCl2} \rightarrow \text{C10H13ClO} + \text{SO2} + \text{HCl} C10H13O2+SOCl2→C10H13ClO+SO2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction is carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Addition Reactions: The conjugated double bonds can participate in addition reactions with electrophiles, leading to the formation of various addition products.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Thiols: React to form thioesters.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) can oxidize the compound.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) can reduce the compound.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,6Z,8E)-deca-2,6,8-trienoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The conjugated double bonds also make it susceptible to addition reactions. These properties allow it to interact with various molecular targets and pathways, facilitating the synthesis of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

    (2E,6Z,8E)-deca-2,6,8-trienoic acid: The parent acid from which the chloride is derived.

    (2E,6Z,8E)-deca-2,6,8-trienamide: An amide derivative with similar structural features.

    (2E,6Z,8E)-deca-2,6,8-trienoate: An ester derivative with similar structural features.

Uniqueness

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various complex molecules. The presence of three conjugated double bonds also imparts unique electronic properties, making it useful in the study of conjugated systems.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

(2E,6Z,8E)-deca-2,6,8-trienoyl chloride

InChI

InChI=1S/C10H13ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3/b3-2+,5-4-,9-8+

InChI Key

FBTUCSFLKYRTRG-IPKGEKJZSA-N

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)Cl

Canonical SMILES

CC=CC=CCCC=CC(=O)Cl

Origin of Product

United States

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